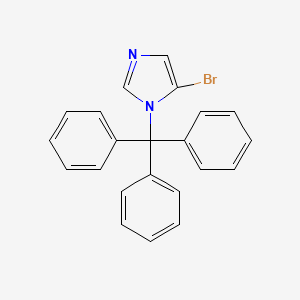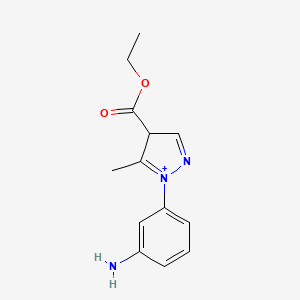
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines a fluorescein moiety with a thiourea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the following steps:
Preparation of Fluorescein Derivative: Fluorescein is first modified to introduce a reactive group, such as an isothiocyanate.
Reaction with 7-Aminoheptyl Amine: The modified fluorescein is then reacted with 7-aminoheptyl amine to form the thiourea linkage.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The fluorescein moiety absorbs light and re-emits it at a longer wavelength, allowing for visualization. The thiourea group may interact with thiol-containing proteins or other biomolecules, facilitating targeted binding.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with similar applications in labeling and imaging.
Rhodamine B Isothiocyanate: Another fluorescent dye with different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with enhanced brightness and photostability.
Uniqueness
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a long-chain amine and a fluorescein moiety, which may provide distinct binding properties and fluorescence characteristics compared to other dyes.
Propiedades
Fórmula molecular |
C28H30ClN3O5S |
|---|---|
Peso molecular |
556.1 g/mol |
Nombre IUPAC |
1-(7-aminoheptyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C28H29N3O5S.ClH/c29-12-4-2-1-3-5-13-30-27(37)31-17-6-9-21-20(14-17)26(34)36-28(21)22-10-7-18(32)15-24(22)35-25-16-19(33)8-11-23(25)28;/h6-11,14-16,32-33H,1-5,12-13,29H2,(H2,30,31,37);1H |
Clave InChI |
DTYQXPGGXCAXDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=S)NCCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)




